

In-Depth Technical Guide: Methyl 3-nonenoate (CAS Registry Number 13481-87-3)

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Compound of Interest		
Compound Name:	Methyl 3-nonenoate	
Cat. No.:	B1581172	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-nonenoate, with the CAS Registry Number 13481-87-3, is an unsaturated fatty acid ester. This document provides a comprehensive technical overview of **Methyl 3-nonenoate**, summarizing its chemical and physical properties, spectroscopic data, synthesis methodologies, and safety information. While primarily utilized in the flavor and fragrance industries, its potential as a chemical intermediate in pharmaceutical synthesis is also noted. This guide is intended to be a valuable resource for professionals in research and drug development, presenting key data in a structured format and outlining detailed experimental protocols.

Chemical and Physical Properties

Methyl 3-nonenoate is a clear, colorless liquid.[1] Its key physicochemical properties are summarized in the table below for easy reference. The molecule is also known by several synonyms, including Methyl non-3-enoate and 3-Nonenoic acid, methyl ester.[1]



Property	Value	Source(s)
Molecular Formula	C10H18O2	[1]
Molecular Weight	170.25 g/mol	[1]
Density	0.880-0.900 g/mL (at 20°C)	[1]
Refractive Index	1.432-1.442	[1]
Boiling Point	Not available	
Melting Point	Not available	_
Flash Point	88 °C (closed cup)	
Water Solubility	Insoluble	[1]
Appearance	Clear, colorless liquid	[1]
Organoleptic Profile	Fruity, green, with pear and cucumber notes	[2]

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification and characterization of **Methyl 3-nonenoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While public databases indicate the existence of NMR spectra for **Methyl 3-nonenoate**, specific, detailed peak assignments and coupling constants are not readily available in the searched literature. For researchers requiring this data, it is recommended to acquire spectra from a pure standard.

Mass Spectrometry (MS)

The mass spectrum of **Methyl 3-nonenoate** provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak ($[M]^+$) would be observed at m/z = 170.25. While a detailed experimental mass spectrum with fragmentation analysis is not available in the searched literature, general fragmentation patterns for esters can be predicted.



Common fragmentation pathways for unsaturated esters include cleavage at the ester group and fragmentation of the alkyl chain.

Experimental Protocols: Synthesis

A detailed experimental protocol for the synthesis of **Methyl 3-nonenoate** has been reported. This multi-step synthesis starts from 1-bromo-2-octyne and proceeds through the formation of 3-nonynenitrile and methyl 3-nonynoate intermediates.

Synthesis of 3-Nonynenitrile

- A mixture of 5 g of 1-bromo-2-octyne, 7 g of potassium cyanide, and 35 ml of dimethylsulfoxide is prepared.
- The mixture is stirred and heated under a nitrogen atmosphere at reflux temperature for approximately 2.5 hours.
- After cooling, the reaction mixture is poured into water and extracted with ether.
- The ether extract is washed sequentially with water and saturated aqueous sodium chloride.
- The organic layer is dried over sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude 3-nonynenitrile.

Synthesis of Methyl 3-nonynoate

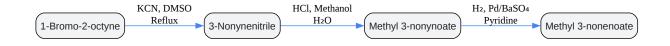
- The crude 3-nonynenitrile is mixed with 45 ml of a 25% hydrogen chloride solution in methanol containing 0.5 ml of water, while cooling in an ice bath.
- The ice bath is removed, and the mixture is stirred for approximately 18 hours.
- The reaction mixture is then poured into water and extracted with ether.
- The ether extract is washed successively with water, aqueous sodium bicarbonate, and saturated aqueous sodium chloride.
- After drying over sodium sulfate, the ether is evaporated under reduced pressure to give methyl 3-nonynoate.



Synthesis of Methyl 3-nonenoate

- A mixture of the obtained methyl 3-nonynoate, 500 mg of 5% palladium-barium sulfate catalyst, and 40 ml of pyridine is prepared.
- The mixture is shaken under a hydrogen atmosphere for about 2 hours, or until the uptake of hydrogen ceases.
- The reaction mixture is filtered, diluted with water, and extracted with ether.
- The ether extract is washed with water, dilute hydrochloric acid, and aqueous sodium bicarbonate.
- Finally, the extract is dried over sodium sulfate and the solvent is evaporated to yield **Methyl 3-nonenoate**.

Below is a DOT script for a Graphviz diagram illustrating this synthetic workflow.



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Caption: Synthetic pathway of **Methyl 3-nonenoate**.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific information in the public domain regarding the biological activity of **Methyl 3-nonenoate** and its potential interactions with cellular signaling pathways. While it is an unsaturated fatty acid ester, a class of molecules known to have diverse biological roles, no specific studies on **Methyl 3-nonenoate** in a biological context were identified. General research on unsaturated fatty acids and their derivatives suggests potential involvement in various signaling cascades, but direct evidence for this compound is absent. Therefore, no signaling pathway diagrams can be provided at this time.

Applications in Research and Drug Development



Methyl 3-nonenoate is primarily used as a flavoring agent in the food industry and as a fragrance ingredient in various consumer products.[1] Its potential application in drug development is as a chemical intermediate for the synthesis of more complex pharmaceutical compounds.[3] However, specific examples or research studies detailing its use in this capacity are not currently available in the reviewed literature.

Safety and Handling

Based on available safety data, **Methyl 3-nonenoate** is a combustible liquid. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated **Methyl 3-nonenoate** and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3]

Conclusion

Methyl 3-nonenoate is a well-characterized unsaturated fatty acid ester with established applications in the flavor and fragrance industries. This technical guide has provided a consolidated source of its physicochemical properties, a detailed synthetic protocol, and safety information. A significant gap in the current body of knowledge exists concerning its specific biological activities and potential roles in modulating signaling pathways, which could be a promising area for future research. The lack of detailed, publicly available spectroscopic data (NMR and MS fragmentation analysis) also presents a limitation for researchers. Further investigation into these areas would be invaluable for expanding the scientific understanding and potential applications of **Methyl 3-nonenoate**, particularly in the realm of drug development and biomedical research.

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